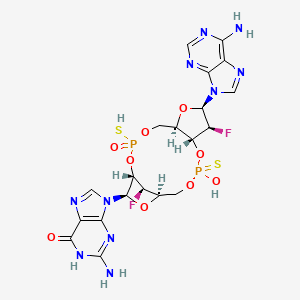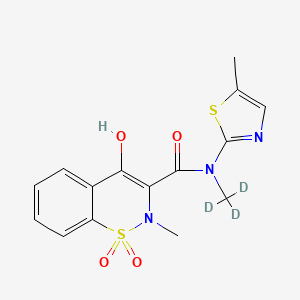
Amido methyl Meloxicam-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amido methyl Meloxicam-d3 is a deuterated derivative of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID). The compound is primarily used in scientific research, particularly in the field of proteomics. It is known for its high purity and precision, making it a valuable tool for various biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amido methyl Meloxicam-d3 involves the incorporation of deuterium atoms into the Meloxicam molecule. This process typically includes the following steps:
Deuteration of Starting Materials: The starting materials are subjected to deuteration, where hydrogen atoms are replaced with deuterium.
Formation of Amido Methyl Group: The deuterated starting materials undergo a series of chemical reactions to form the amido methyl group.
Final Assembly: The amido methyl group is then attached to the Meloxicam backbone to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The use of advanced technologies and equipment is essential to achieve the desired deuteration levels and maintain the integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Amido methyl Meloxicam-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amido methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with altered functional groups .
Aplicaciones Científicas De Investigación
Amido methyl Meloxicam-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mass spectrometry and other analytical techniques.
Biology: The compound is employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of Meloxicam.
Industry: It is utilized in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of Amido methyl Meloxicam-d3 is similar to that of Meloxicam. It inhibits the cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, and their inhibition leads to reduced inflammation and pain. The deuterium atoms in this compound may enhance its stability and alter its metabolic profile, providing unique insights into its pharmacological effects .
Comparación Con Compuestos Similares
Meloxicam: The parent compound, widely used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action.
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Uniqueness: Amido methyl Meloxicam-d3 is unique due to the presence of deuterium atoms, which can provide enhanced stability and different metabolic pathways compared to its non-deuterated counterparts. This makes it a valuable tool for detailed pharmacokinetic and pharmacodynamic studies .
Propiedades
Fórmula molecular |
C15H15N3O4S2 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-N-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3/i2D3 |
Clave InChI |
GEXSYKOSERXHIX-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
SMILES canónico |
CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






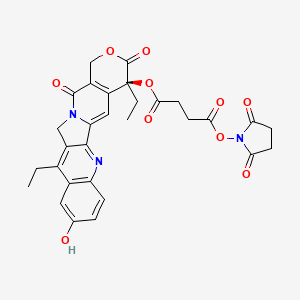
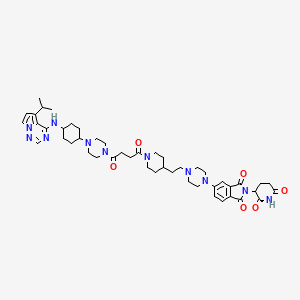
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)
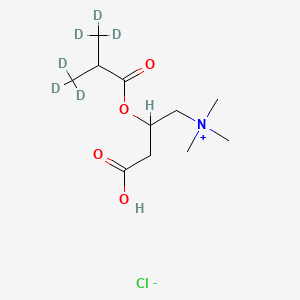


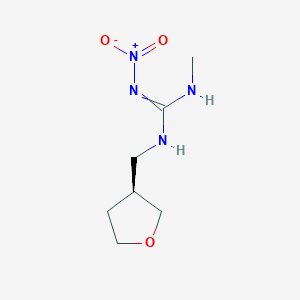
![N-[(2S)-1-[[(2S)-1-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]heptanamide](/img/structure/B12418627.png)
